molecular formula C6H9N5O B13123818 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one

5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one

Cat. No.: B13123818
M. Wt: 167.17 g/mol
InChI Key: YICDUHVLNMTZIZ-UHFFFAOYSA-N
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Description

5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-c]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate diamines with formamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride, which facilitates the cyclization process to form the imidazo[1,2-c]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-c]pyrimidines.

Scientific Research Applications

5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can induce multiple epigenetic modifications that affect signaling networks, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual inhibitory activity against key enzymes involved in cancer progression makes it a promising candidate for further drug development .

Properties

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

5,8-diamino-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-one

InChI

InChI=1S/C6H9N5O/c7-3-4-9-1-2-11(4)6(8)10-5(3)12/h9H,1-2,7H2,(H2,8,10,12)

InChI Key

YICDUHVLNMTZIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=O)N=C2N)N)N1

Origin of Product

United States

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